2-(4-IODO-PHENYL)-OXAZOLE
Overview
Description
2-(4-Iodophenyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with an iodophenyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 4-iodoaniline with glyoxal in the presence of an acid catalyst, followed by cyclization to form the oxazole ring. Another approach involves the use of 4-iodobenzoyl chloride and an amine to form an intermediate, which then undergoes cyclization.
Industrial Production Methods: Industrial production of 2-(4-Iodophenyl)oxazole may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Iodophenyl)oxazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Cycloaddition Reactions: The compound can engage in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Cycloaddition Reactions: These reactions often require the presence of dienophiles and catalysts to proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
2-(4-Iodophenyl)oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems, particularly in the development of probes and imaging agents.
Industry: The compound is used in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 2-(4-Iodophenyl)oxazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodophenyl group can enhance the compound’s binding affinity and specificity for certain molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
2-Phenyl-1,3-oxazole: Lacks the iodine substituent, resulting in different chemical reactivity and biological activity.
2-(4-Bromophenyl)oxazole: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and applications.
2-(4-Chlorophenyl)oxazole: Another halogen-substituted derivative with distinct properties.
Uniqueness: 2-(4-Iodophenyl)oxazole is unique due to the presence of the iodine atom, which imparts specific electronic and steric effects. This uniqueness can influence its reactivity, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-(4-iodophenyl)-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNRAXNXFISPNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CO2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431997 | |
Record name | 2-(4-iodophenyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195436-88-5 | |
Record name | 2-(4-iodophenyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.